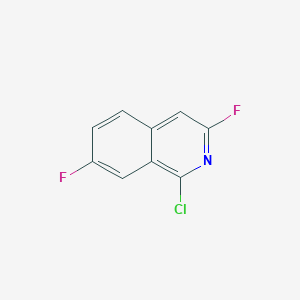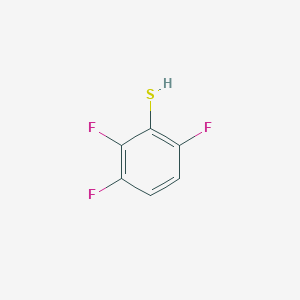
2,3,6-Trifluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trifluorothiophenol is a chemical compound characterized by the presence of three fluorine atoms and a thiol group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluorothiophenol typically involves the introduction of fluorine atoms into a thiophenol framework. One common method is the direct fluorination of thiophenol derivatives using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group, followed by subsequent functional group transformations to yield the desired trifluorothiophenol.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiolates, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2,3,6-Trifluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluorothiophenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and other electrophilic species, making it a valuable ligand in coordination chemistry and catalysis.
Comparison with Similar Compounds
- 2,3,5-Trifluorothiophenol
- 2,4,6-Trifluorothiophenol
- 2,3,6-Trifluorophenol
Comparison: 2,3,6-Trifluorothiophenol is unique due to the specific positioning of the fluorine atoms and the thiol group on the thiophene ring. This arrangement can lead to distinct chemical reactivity and physical properties compared to other trifluorothiophenol isomers or related compounds like trifluorophenol. The specific substitution pattern can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
13634-92-9 |
|---|---|
Molecular Formula |
C6H3F3S |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2,3,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |
InChI Key |
MLVOAQKRZBBUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


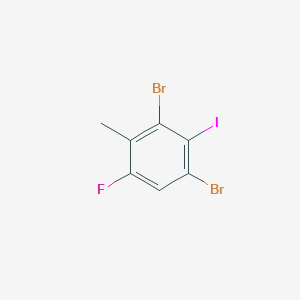
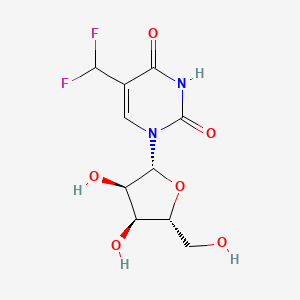
![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
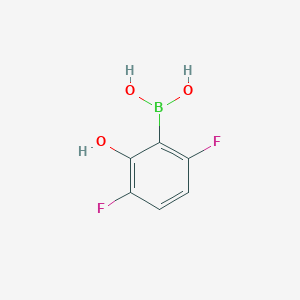
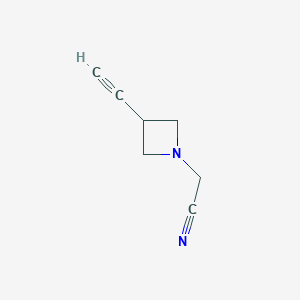
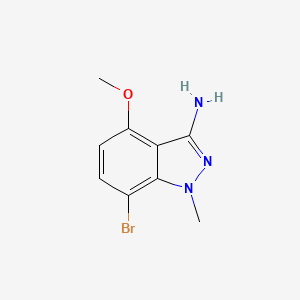
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
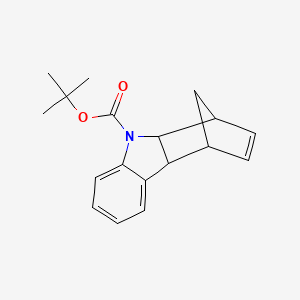
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
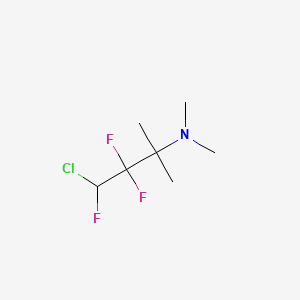

![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
